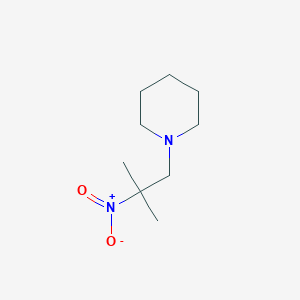![molecular formula C20H16O2 B096495 7,12-dimethylbenzo[a]anthracene-5,6-diol CAS No. 16033-60-6](/img/structure/B96495.png)
7,12-dimethylbenzo[a]anthracene-5,6-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,12-dimethylbenzo[a]anthracene-5,6-diol is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H16O2. It is a derivative of benz(a)anthracene, characterized by the presence of two hydroxyl groups at positions 5 and 6, and two methyl groups at positions 7 and 12. This compound is of interest due to its potential biological activities and its role in environmental chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,12-dimethylbenzo[a]anthracene-5,6-diol typically involves multi-step organic reactions. One common method includes the hydroxylation of 7,12-dimethylbenz(a)anthracene using specific oxidizing agents under controlled conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure the selective addition of hydroxyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing batch reactors or continuous flow systems. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
7,12-dimethylbenzo[a]anthracene-5,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming the corresponding hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions to achieve substitution.
Major Products Formed
科学研究应用
7,12-dimethylbenzo[a]anthracene-5,6-diol has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PAHs in various chemical reactions and environmental processes.
Biology: Investigated for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although its carcinogenic nature limits its use.
Industry: Utilized in the synthesis of other complex organic molecules and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of 7,12-dimethylbenzo[a]anthracene-5,6-diol involves its interaction with cellular components, leading to various biological effects. The compound can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. It may also interact with enzymes and other proteins, affecting cellular signaling pathways and metabolic processes.
相似化合物的比较
Similar Compounds
7,12-Dimethylbenz(a)anthracene: A closely related compound with similar structural features but lacking the hydroxyl groups.
Benz(a)anthracene: The parent compound without the methyl and hydroxyl substitutions.
Other PAHs: Compounds like benzo(a)pyrene and chrysene, which share the polycyclic aromatic structure but differ in their specific substitutions.
Uniqueness
7,12-dimethylbenzo[a]anthracene-5,6-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of hydroxyl groups enhances its reactivity and potential interactions with biological systems, distinguishing it from other PAHs.
属性
CAS 编号 |
16033-60-6 |
|---|---|
分子式 |
C20H16O2 |
分子量 |
288.3 g/mol |
IUPAC 名称 |
7,12-dimethylbenzo[a]anthracene-5,6-diol |
InChI |
InChI=1S/C20H16O2/c1-11-13-7-3-4-8-14(13)12(2)18-17(11)15-9-5-6-10-16(15)19(21)20(18)22/h3-10,21-22H,1-2H3 |
InChI 键 |
HJPAZBVZYGHHPT-UHFFFAOYSA-N |
SMILES |
CC1=C2C3=CC=CC=C3C(=C(C2=C(C4=CC=CC=C14)C)O)O |
规范 SMILES |
CC1=C2C3=CC=CC=C3C(=C(C2=C(C4=CC=CC=C14)C)O)O |
| 16033-60-6 | |
同义词 |
Benz(a)anthracene, 5,6-dihydroxy-7,12-dimethyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


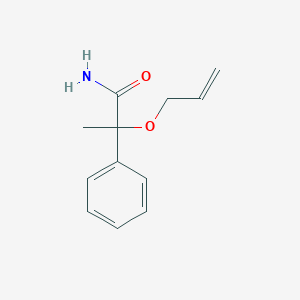
![Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione](/img/structure/B96414.png)
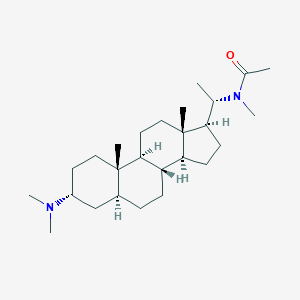
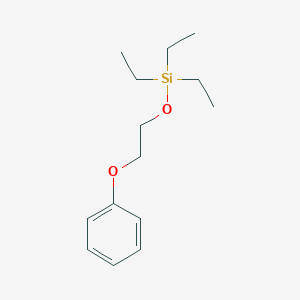

![2-Ethylthieno[2,3-b]pyridine](/img/structure/B96423.png)
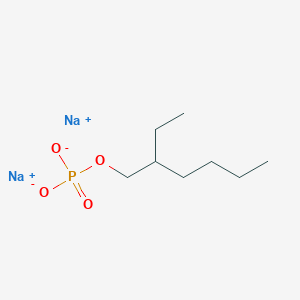
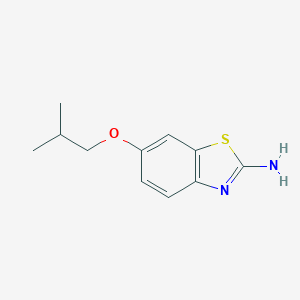


![n-{4-[(5,6-Dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B96432.png)
